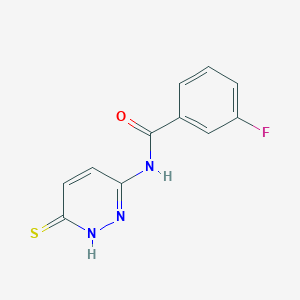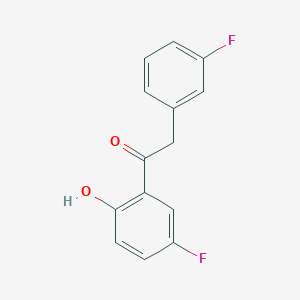
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Descripción general
Descripción
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, also known as 1-F2HPE, is a compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a simple ketone with a molecular formula of C10H7FO2. It has a molar mass of 182.14 g/mol and has a melting point of approximately 108°C. 1-F2HPE was first synthesized in the laboratory by a team of researchers in 2015, and since then, its use in various scientific research applications has been explored.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A novel series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone exhibited significant antimicrobial activity against bacterial and fungal organisms. These compounds were characterized using various spectroscopic methods, highlighting the compound's utility as a precursor in synthesizing biologically active molecules (K. S. Kumar et al., 2019).
Advanced Organic Synthesis
Research on the synthesis of Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from a similar ethanone compound, demonstrated the compound's versatility in creating novel molecules with antimicrobial properties. The synthesized Schiff bases showed varying degrees of antimicrobial activity, indicating the potential for pharmaceutical applications (Divyaraj Puthran et al., 2019).
Liquid Crystalline Polyethers
Research into liquid crystalline polyethers based on conformational isomerism involved the synthesis of compounds related to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. These studies contribute to understanding the phase transition temperatures and thermodynamic parameters of these materials, which are crucial for the development of advanced liquid crystal displays and other optical technologies (V. Percec & M. Zuber, 1992).
Fluorophore Development
The compound was used in the synthesis of a powerful fluorophore, demonstrating its application in developing materials with unique optical properties. This research could impact the fields of molecular probes, sensors, and advanced imaging techniques (Salman A. Khan et al., 2016).
Propiedades
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZSKWOUJCXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

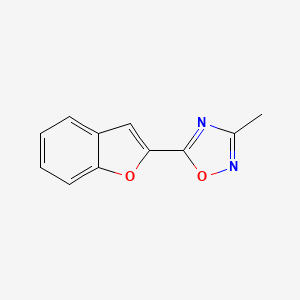
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)
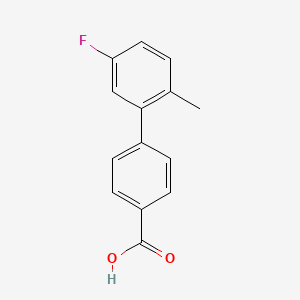


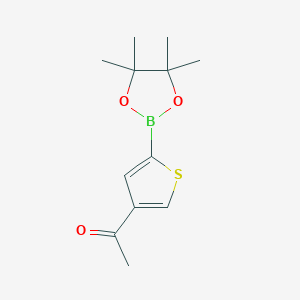


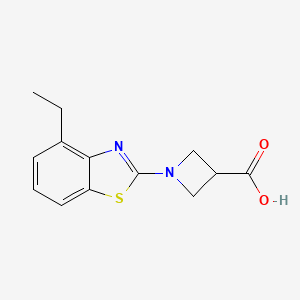
![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)
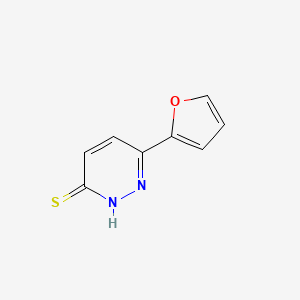
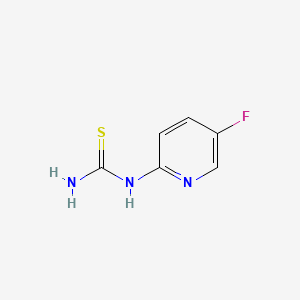
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
